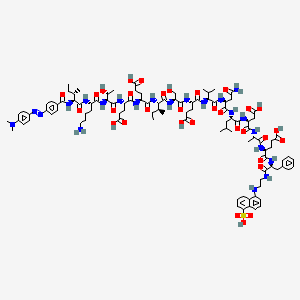
1802078-35-8 (Name too long)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt involves the coupling of various amino acids and peptide fragments. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) and iodine (I2).
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
科学的研究の応用
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of amyloid proteins, which are associated with neurodegenerative diseases like Alzheimer’s.
Medicine: Utilized in the development of diagnostic assays for detecting amyloid proteins.
Industry: Applied in the production of high-purity peptides for pharmaceutical research and development.
作用機序
The compound exerts its effects by interacting with amyloid proteins and their precursors. It acts as a fluorescent probe, with the DABCYL group serving as a quencher and the EDANS group as a fluorophore. Upon binding to the target protein, the fluorescence signal changes, allowing researchers to study protein interactions and aggregation processes. The molecular targets include amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
DABCYL-Gly-Phe-Gly-Gly: Another peptide used as a fluorescent probe.
EDANS-Gly-Phe-Gly-Gly: Similar to the above but with a different fluorophore.
FAM-Gly-Phe-Gly-Gly: Uses fluorescein as the fluorophore.
Uniqueness
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is unique due to its specific sequence and dual labeling with DABCYL and EDANS, which provides a robust system for studying amyloid protein interactions and aggregation .
特性
CAS番号 |
1802078-35-8 |
|---|---|
分子式 |
C103H146N22O32S |
分子量 |
2236.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1 |
InChIキー |
BXHOCQFKPIJMFB-UOKZNAIOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



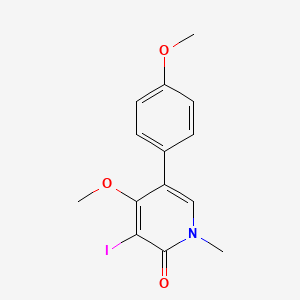
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
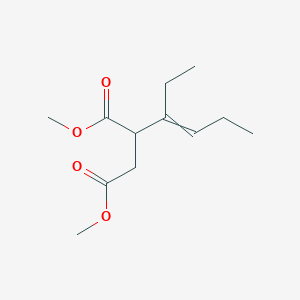
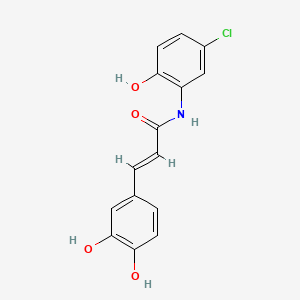
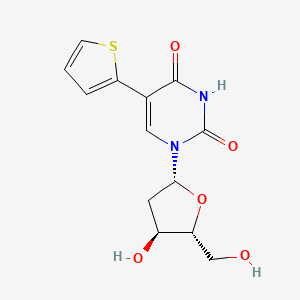
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
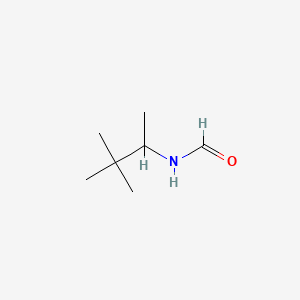
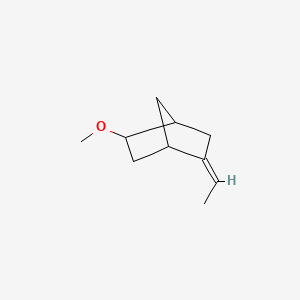
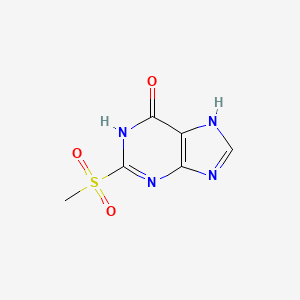
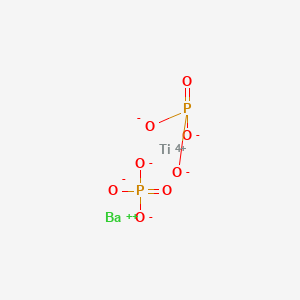
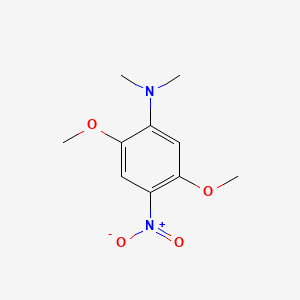

![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
